![molecular formula C13H8N2O3 B5616695 5-nitro-3-phenyl-1,2-benzoxazole](/img/structure/B5616695.png)
5-nitro-3-phenyl-1,2-benzoxazole
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Overview
Description
5-nitro-3-phenyl-1,2-benzoxazole is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are bicyclic compounds consisting of a benzene ring fused to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-3-phenyl-1,2-benzoxazole typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone. One common method is the reaction of 2-aminophenol with 3-nitrobenzaldehyde in the presence of a catalyst such as acetic acid or sulfuric acid. The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of benzoxazole derivatives, including this compound, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts such as metal catalysts and ionic liquid catalysts are commonly used to optimize the reaction conditions and improve the overall yield .
Chemical Reactions Analysis
Types of Reactions
5-nitro-3-phenyl-1,2-benzoxazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used as reducing agents.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of nitrobenzoxazole derivatives.
Reduction: Formation of aminobenzoxazole derivatives.
Substitution: Formation of various substituted benzoxazole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer and anti-inflammatory activities.
Industry: Used in the development of new materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 5-nitro-3-phenyl-1,2-benzoxazole involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential bacterial proteins by binding to bacterial DNA or enzymes involved in protein synthesis. Its anticancer activity is believed to be due to its ability to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-aminobenzoxazole
- 3-nitrobenzoxazole
- 5-phenylbenzoxazole
Uniqueness
5-nitro-3-phenyl-1,2-benzoxazole is unique due to the presence of both nitro and phenyl groups, which contribute to its distinct chemical and biological properties. The nitro group enhances its reactivity and potential for further functionalization, while the phenyl group provides additional stability and potential interactions with biological targets .
Properties
IUPAC Name |
5-nitro-3-phenyl-1,2-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O3/c16-15(17)10-6-7-12-11(8-10)13(14-18-12)9-4-2-1-3-5-9/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKYZYTJFGWFGHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC3=C2C=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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